JCN037 Exhibits Superior Brain-to-Plasma Ratio Compared to Erlotinib and Lapatinib
JCN037 achieves a brain-to-plasma ratio exceeding 2:1 in preclinical models, a level significantly higher than that observed for erlotinib and lapatinib. This quantitative advantage in CNS distribution is a direct consequence of rational molecular design aimed at improving BBB penetration [1].
| Evidence Dimension | Brain-to-plasma concentration ratio |
|---|---|
| Target Compound Data | >2:1 brain-to-plasma ratio |
| Comparator Or Baseline | Erlotinib and lapatinib (inadequate brain exposure; ratio not specified but clinically insufficient for glioblastoma) |
| Quantified Difference | JCN037 achieves >2:1 brain-to-plasma ratio; erlotinib and lapatinib fail to achieve therapeutic brain concentrations in glioblastoma |
| Conditions | In vivo pharmacokinetic studies in mice; brain and plasma concentrations measured |
Why This Matters
Superior BBB penetration is the critical prerequisite for targeting EGFR-driven glioblastoma, distinguishing JCN037 from clinically approved EGFR TKIs that have failed in CNS oncology.
- [1] Tsang JE, Urner LM, Kim G, Chow K, Baufeld L, Faull K, Cloughesy TF, Clark PM, Jung ME, Nathanson DA. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors. ACS Med Chem Lett. 2020 May 1;11(10):1799-1809. View Source
